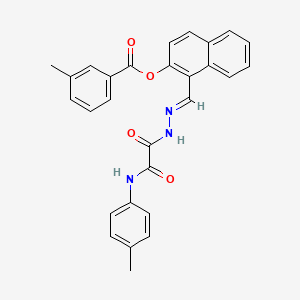
1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a naphthyl group, a methylbenzoate moiety, and a carbohydrazonoyl linkage. The presence of these functional groups imparts specific chemical properties to the compound, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the oxo(4-toluidino)acetyl intermediate: This step involves the reaction of 4-toluidine with an appropriate acylating agent, such as acetyl chloride, under basic conditions to form the oxo(4-toluidino)acetyl intermediate.
Carbohydrazonoyl linkage formation: The intermediate is then reacted with hydrazine or a hydrazine derivative to form the carbohydrazonoyl linkage.
Coupling with 2-naphthyl 3-methylbenzoate: The final step involves the coupling of the carbohydrazonoyl intermediate with 2-naphthyl 3-methylbenzoate under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions.
化学反应分析
Types of Reactions
1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like bromine or chlorine, nucleophilic reagents like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: It may serve as a probe or marker in biological studies, particularly in the investigation of enzyme activities or protein interactions.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
作用机制
The mechanism of action of 1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies on its binding affinity, selectivity, and mode of action are necessary to elucidate its precise mechanism.
相似化合物的比较
Similar Compounds
- 2-ethoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- 4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 3-methyl-5-oxo-5-(4-toluidino)pentanoic acid
Uniqueness
1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate is unique due to its specific combination of functional groups and molecular structure. This uniqueness imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
属性
CAS 编号 |
769152-33-2 |
|---|---|
分子式 |
C28H23N3O4 |
分子量 |
465.5 g/mol |
IUPAC 名称 |
[1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate |
InChI |
InChI=1S/C28H23N3O4/c1-18-10-13-22(14-11-18)30-26(32)27(33)31-29-17-24-23-9-4-3-7-20(23)12-15-25(24)35-28(34)21-8-5-6-19(2)16-21/h3-17H,1-2H3,(H,30,32)(H,31,33)/b29-17+ |
InChI 键 |
IIMHGMHWNISSBS-STBIYBPSSA-N |
手性 SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC(=C4)C |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC(=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-isobutylphenyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15084425.png)
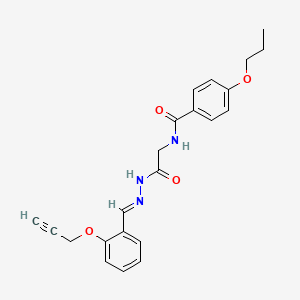
![2-((5E)-5-{[5-(4-Bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanedioic acid](/img/structure/B15084431.png)
![(5E)-2-(4-bromophenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15084436.png)
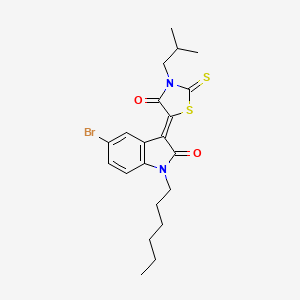
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B15084444.png)
![N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15084452.png)
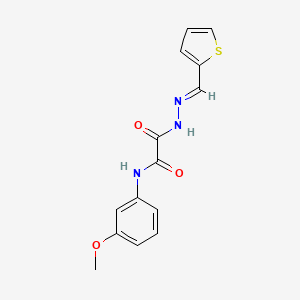
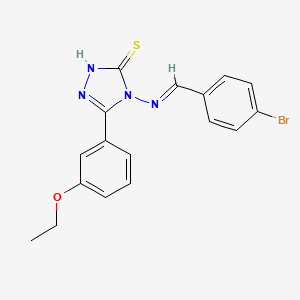
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084471.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B15084483.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15084491.png)
![(5Z)-3-(1-Phenylethyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15084508.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15084514.png)
